N-(4-fluoro-3-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(4-fluoro-3-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H16FN3O3 and its molecular weight is 389.386. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Research on pyridonecarboxylic acids and their analogues has shown promising antibacterial activity. For instance, compounds with amino- and/or hydroxy-substituted cyclic amino groups have been synthesized and evaluated for their in vitro and in vivo antibacterial efficacy, with some demonstrating higher activity than existing antibiotics like enoxacin. This suggests potential applications in developing new antibacterial drugs, especially for resistant bacterial strains (Egawa et al., 1984).
Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily, showing significant in vivo efficacy in cancer models. This highlights their potential as therapeutic agents for cancer treatment (Schroeder et al., 2009).
Cytotoxic Agents for Cancer Research
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have shown potent cytotoxicity against cancer cell lines, including murine leukemia and lung carcinoma, indicating their relevance in the development of new anticancer drugs (Deady et al., 2005).
Herbicidal Activity
Ring-substituted 3-hydroxynaphthalene-2-carboxanilides have been investigated for their herbicidal activity and ability to inhibit photosynthetic electron transport in chloroplasts. This research could lead to the development of new herbicides with specific action mechanisms (Kos et al., 2013).
Antimycobacterial Properties
A series of naphthyridine derivative compounds have demonstrated high cytotoxicity against cancer cell lines and inhibited secretion of pro-inflammatory cytokines. This dual anti-cancer and anti-inflammatory property suggests potential for further development into therapeutic agents (Madaan et al., 2013).
Properties
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-13-12-14(9-10-17(13)23)25-21(28)18-19(27)16-8-5-11-24-20(16)26(22(18)29)15-6-3-2-4-7-15/h2-12,27H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUOPVOAPYQDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.